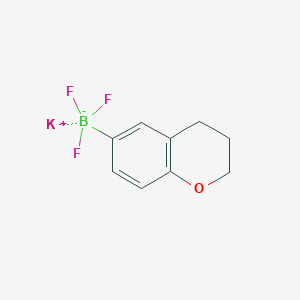
Trt-S-EEE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRT-S-EEE (Tetrahydrocurcumin-Stimulated-Enhanced-Erythrocyte-Erythropoiesis) is an innovative approach to stimulating the production of red blood cells in the body. It is based on the use of a natural compound, tetrahydrocurcumin, which has been found to have a number of beneficial effects on the body, including the stimulation of erythropoiesis. This compound has been studied in both laboratory and clinical settings and has shown promising results in increasing the number of red blood cells in the body.
Wirkmechanismus
The mechanism of action of TRT-S-EEE is not fully understood, but it is believed to involve the stimulation of erythropoiesis. This is the process by which red blood cells are produced in the body. It is believed that this compound stimulates the production of erythropoietin, a hormone that is responsible for the production of red blood cells. It is also believed to increase the production of heme, an important component of hemoglobin, which is the molecule that carries oxygen in the blood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a number of beneficial effects on the body. It has been found to increase the production of hemoglobin and red blood cells, which increases the oxygen-carrying capacity of the blood. It has also been found to reduce inflammation and improve the function of the immune system. Additionally, it has been found to reduce oxidative stress and improve the function of the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TRT-S-EEE in laboratory experiments include its ability to stimulate erythropoiesis, its availability, and its low cost. Additionally, it is a natural compound, so there is no need to use synthetic compounds. The main limitation of using this compound in laboratory experiments is that it is not yet fully understood and its effects are still being studied. Additionally, it is not approved for clinical use, so it cannot be used in clinical trials.
Zukünftige Richtungen
The potential future directions for TRT-S-EEE include further research into its mechanism of action and its effects on other conditions. Additionally, it could be studied in larger clinical trials to determine its efficacy in treating anemia and other conditions. It could also be studied in combination with other compounds to enhance its effects. Finally, it could be studied as a potential treatment for other diseases, such as cancer and diabetes.
Synthesemethoden
The synthesis of TRT-S-EEE involves the use of a natural compound, tetrahydrocurcumin. Tetrahydrocurcumin is a polyphenol derived from the curcuminoids found in turmeric, a popular spice used in many traditional Indian dishes. It is synthesized by the reaction of the curcuminoids with a base, such as sodium hydroxide. The resulting compound is a yellow-orange powder that is soluble in water and has a number of beneficial properties, including the stimulation of erythropoiesis.
Wissenschaftliche Forschungsanwendungen
The scientific research application of TRT-S-EEE has been studied in both laboratory and clinical settings. In laboratory studies, this compound has been found to increase the number of red blood cells in the body, as well as increasing the production of hemoglobin. It has also been found to increase the number of platelets, which helps to reduce the risk of clotting and bleeding. In clinical studies, this compound has been found to be effective in treating anemia, as well as other conditions such as thalassemia, sickle cell anemia, and myelodysplastic syndrome.
Eigenschaften
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRRTNNFGDHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

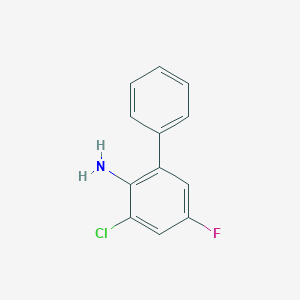
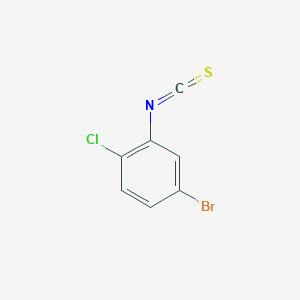
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
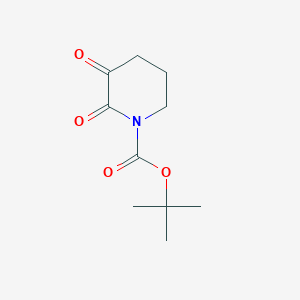
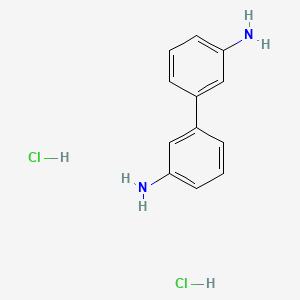
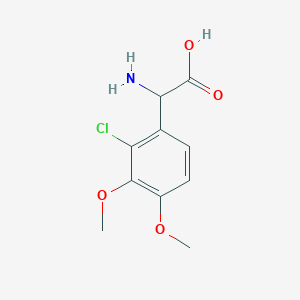
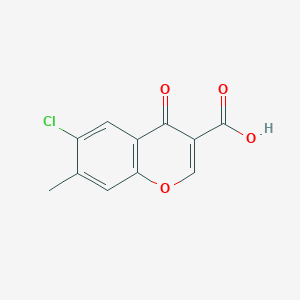
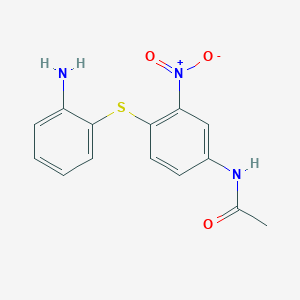
![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
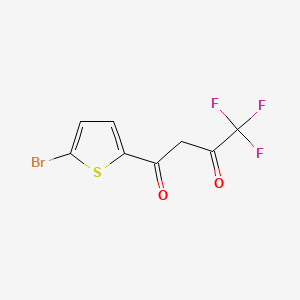
![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)

